molecular formula C9H7BrFNO4 B14056521 Ethyl 5-bromo-2-fluoro-3-nitrobenzoate

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate

Cat. No.: B14056521
M. Wt: 292.06 g/mol
InChI Key: KTTMXLFSMLOWMZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by bromination and fluorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate.

Major Products:

    Reduction: Ethyl 5-bromo-2-fluoro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-nitrobenzoate
  • Ethyl 2-bromo-4-fluoro-5-nitrobenzoate
  • Ethyl 5-bromo-3-fluoro-2-nitrobenzoate

Comparison: Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms in the ortho and meta positions relative to the nitro group can result in distinct electronic and steric effects compared to similar compounds .

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3

InChI Key

KTTMXLFSMLOWMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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